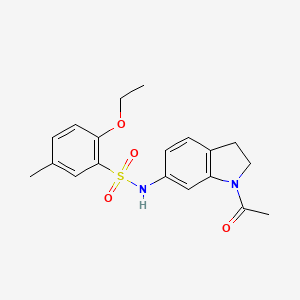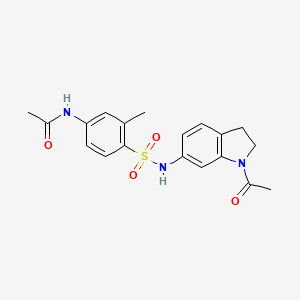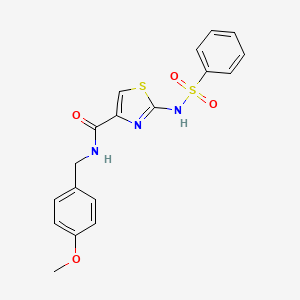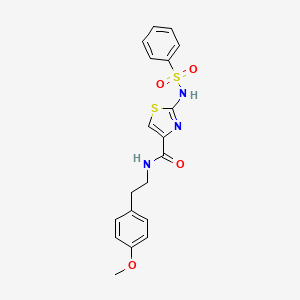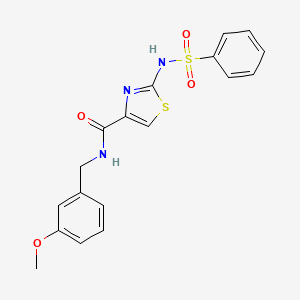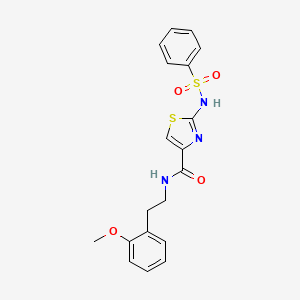
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Overview
Description
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as MPST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound achieves this by binding to specific targets such as the mTOR complex 1 (mTORC1), the extracellular signal-regulated kinase (ERK), and the inhibitor of κB kinase (IKK).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and suppressing inflammation. This compound achieves these effects by regulating the expression of various genes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide in lab experiments include its high potency, specificity, and selectivity. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, including:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage, administration route, and toxicity profile.
3. Developing novel derivatives of this compound with improved potency and selectivity.
4. Exploring the use of this compound as a tool to study various signaling pathways and biological processes.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent for various diseases.
Scientific Research Applications
N-(2-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
In neuroprotection, this compound has been shown to protect neurons from oxidative stress and neuroinflammation. This compound achieves this by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and interleukin-6 (IL-6). This compound achieves this by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-17-10-6-5-7-14(17)11-12-20-18(23)16-13-27-19(21-16)22-28(24,25)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKSSOXILEJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)

![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
